molecular formula C9H9NO5S B1377429 5,7-Dimethoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide CAS No. 64404-51-9

5,7-Dimethoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide

Cat. No.: B1377429
CAS No.: 64404-51-9
M. Wt: 243.24 g/mol
InChI Key: RMIMOFZZDXCGRA-UHFFFAOYSA-N
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Description

5,7-Dimethoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide is a heterocyclic compound that belongs to the class of benzothiazoles This compound is characterized by a benzene ring fused to a thiazole ring, with methoxy groups at the 5 and 7 positions and a sulfone group at the 1,1-dioxide position

Mechanism of Action

Mode of Action

Based on its chemical structure, it can be inferred that it may interact with its targets through hydrogen bonding and coordination interactions . These interactions can lead to changes in the conformation or activity of the target molecules, resulting in a biological effect.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets.

Biochemical Analysis

Biochemical Properties

5,7-Dimethoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with sulfonamide-based enzymes, potentially inhibiting their activity through competitive binding . Additionally, it may interact with proteins involved in oxidative stress responses, modulating their activity and contributing to cellular protection mechanisms.

Cellular Effects

The effects of this compound on cellular processes are diverse and significant. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of key signaling pathways such as the MAPK/ERK pathway, leading to altered gene expression and cellular responses . Furthermore, it may impact cellular metabolism by affecting the activity of enzymes involved in metabolic pathways, thereby influencing the overall metabolic flux within cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, this compound may inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalytic reactions . Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to this compound may lead to cumulative effects on cellular function, including potential alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, this compound may exhibit beneficial effects, such as enhanced cellular protection and modulation of metabolic pathways . At higher doses, it may induce toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It may influence the activity of enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase, thereby modulating the levels of reactive oxygen species within cells . Additionally, this compound may affect the flux of metabolites through key metabolic pathways, leading to changes in cellular energy production and overall metabolic balance.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution within tissues may also be influenced by factors such as tissue permeability and the presence of specific binding sites.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, its presence in the nucleus may impact gene expression by interacting with nuclear proteins and transcription factors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide typically involves the reaction of 2-mercaptoaniline with acid chlorides. The general reaction can be represented as follows: [ \text{C}_6\text{H}_4(\text{NH}_2)\text{SH} + \text{RC(O)Cl} \rightarrow \text{C}_6\text{H}_4(\text{NH})\text{SCR} + \text{HCl} + \text{H}_2\text{O} ] This reaction is carried out under reflux conditions in the presence of a suitable solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring and the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions include sulfoxides, sulfides, and substituted benzothiazoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5,7-Dimethoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: A parent compound with a similar structure but lacking the methoxy and sulfone groups.

    Isothiazole: An isomeric compound with a different arrangement of sulfur and nitrogen atoms in the ring.

Uniqueness

5,7-Dimethoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide is unique due to its specific substitution pattern and the presence of both methoxy and sulfone groups.

Properties

IUPAC Name

5,7-dimethoxy-1,1-dioxo-1,2-benzothiazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5S/c1-14-5-3-6-8(7(4-5)15-2)16(12,13)10-9(6)11/h3-4H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMIMOFZZDXCGRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=C1)OC)S(=O)(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64404-51-9
Record name 5,7-dimethoxy-2,3-dihydro-1,2-benzothiazole-1,1,3-trione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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